[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]thiourea
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Overview
Description
The compound with the identifier “[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]thiourea” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of the compound with the identifier “[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]thiourea” would likely involve large-scale chemical reactors and optimized processes to ensure high efficiency and cost-effectiveness. The use of advanced technologies and automation can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: The compound with the identifier “[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]thiourea” can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction pathway and conditions
Scientific Research Applications
The compound with the identifier “[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]thiourea” has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may have potential as a tool for studying specific biochemical pathways or as a therapeutic agent. In medicine, the compound could be explored for its potential pharmacological properties and therapeutic uses. In industry, it may be utilized in the production of specialized materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of the compound with the identifier “[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]thiourea” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound.
Comparison with Similar Compounds
The compound with the identifier “[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]thiourea” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but the specific arrangement and properties of the compound with the identifier “this compound” can result in distinct chemical and biological activities. Some similar compounds include those with related functional groups or similar molecular frameworks.
Properties
IUPAC Name |
[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c1-4-2-5(11)3-6-7(4)13-9(16)8(6)14-15-10(12)17/h2-3H,1H3,(H3,12,15,17)(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFJVLNLKZMLJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=O)N=C12)NNC(=S)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C(C(=O)N=C12)NNC(=S)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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